
2-Hexanol
Overview
Description
2-Hexanol (C₆H₁₄O), also known as hexan-2-ol, is a secondary alcohol with a hydroxyl group (-OH) attached to the second carbon of a six-carbon chain. It is a chiral compound, existing as (R)- and (S)-enantiomers, and is classified as a fatty alcohol due to its hydrophobic nature . It is practically insoluble in water and exhibits weak acidity (pKa ~15–16) .
This compound is a key volatile compound in food and beverages, contributing green, winey, or herbal aromas. It has been identified as a significant odorant in teas (e.g., Moringa and Kinkeliba) and citrus fruits, where it enhances flavor profiles . It also serves as a biomarker in foods like safflower, bell peppers, and meat products, particularly in the breast muscle of yellow-feathered chickens . Industrially, it is used in chiral resolution studies and as a precursor in synthetic chemistry .
Preparation Methods
Catalytic Hydrogenation of 2-Hexanone
Reaction Mechanism and Catalyst Systems
The reduction of 2-hexanone (C₆H₁₂O) to 2-hexanol via catalytic hydrogenation represents the most direct and industrially viable pathway. This exothermic reaction (ΔH ≈ −60 kJ/mol) proceeds through adsorption of hydrogen and ketone onto the catalyst surface, followed by sequential hydrogen transfer to the carbonyl carbon .
Copper- and nickel-based catalysts dominate industrial applications due to their high selectivity and tolerance for sulfur impurities. For instance, Cu 60/35 (60 wt% Cu on SiO₂) achieves 99.5% purity in aldehyde hydrogenation at 128°C and 1.3 MPa H₂ pressure . Analogous conditions apply to 2-hexanone, with nickel catalysts like Ni 55/5 (55–60 wt% Ni on SiO₂) further enhancing conversion rates in liquid-phase reactions .
Table 1: Hydrogenation Catalysts and Performance Metrics
Catalyst Composition | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity (%) | Source |
---|---|---|---|---|---|
Cu 60/35 (SiO₂) | 128 | 1.3 | 98.2 | 99.5 | |
Ni 55/5 (SiO₂) | 120–130 | 0.5–1.5 | 99.1 | 99.6 | |
Pd/Al₂O₃ | 80 | 2.0 | 95.4 | 97.8 |
By-Product Formation and Mitigation
Hydrogenation by-products include 2-hexene (from dehydration) and hexane (over-hydrogenation). Patent CN102260149B identifies trace impurities like 2-ethyl-4-methyl amyl alcohol (0.07–0.3%) in final products, necessitating multi-stage distillation for removal . Process optimizations, such as staggered temperature ramps and H₂ flow modulation, reduce side reactions by 40% .
Acid-Catalyzed Hydration of Alkenes
Markovnikov vs. Anti-Markovnikov Pathways
Hydration of 1-hexene or 2-hexene under acidic conditions yields this compound via anti-Markovnikov addition. Sulfonic acids like methanesulfonic acid (MSA) demonstrate superior activity, achieving 85.5% alkene conversion at 115°C and 3 MPa . The reaction proceeds through a carbocation intermediate, with water nucleophilic attack determining regioselectivity.
Table 2: Hydration Catalysts and Conditions
Catalyst | Temperature (°C) | Pressure (MPa) | Conversion (%) | This compound Selectivity (%) |
---|---|---|---|---|
MSA | 115 | 3 | 85.5 | 78.2 |
H₂SO₄ | 130 | Ambient | 72.3 | 65.4 |
Amberlyst-15 | 100 | 1.5 | 68.9 | 71.8 |
Challenges in Industrial Implementation
Competing oligomerization and isomerization reactions limit hydration efficiency. Patent US4684750A highlights the formation of trimeric butyraldehyde (0.95 wt%) during aldol condensations, a concern extrapolatable to hexene hydration . Continuous-flow reactors with inline separators mitigate this by reducing residence times to <10 minutes .
Biocatalytic Synthesis
Enzymatic Reduction of 2-Hexanone
Candida antarctica lipase B (CAL-B) and alcohol dehydrogenases (ADHs) enable enantioselective reduction of 2-hexanone to (R)- or (S)-2-hexanol. NADPH-dependent ADHs achieve 92% enantiomeric excess (ee) under mild conditions (30°C, pH 7.0), though cofactor regeneration remains a scalability bottleneck.
Microbial Fermentation
Engineered Escherichia coli strains expressing Lactobacillus brevis ADH produce this compound at titers of 12 g/L in 48-hour batches. Carbon flux optimization via CRISPR interference (CRISPRi) boosts yield by 2.3-fold, as reported in Metabolic Engineering (2023).
Comparative Analysis of Synthesis Routes
Table 3: Method Comparison for this compound Production
Parameter | Hydrogenation | Hydration | Biocatalytic |
---|---|---|---|
Yield (%) | 98.2 | 78.2 | 85.0 |
Purity (%) | 99.5 | 95.4 | 92.0 |
Energy Intensity | High | Moderate | Low |
Capital Cost ($M) | 8.5 | 6.2 | 3.8 |
Scalability | Industrial | Pilot | Lab |
Hydrogenation excels in throughput and purity but demands high-pressure infrastructure. Hydration offers lower capital costs but suffers from by-product accumulation. Biocatalytic methods, while sustainable, lag in scalability.
Industrial Applications and Regulatory Considerations
This compound’s low volatility (vapor pressure = 0.12 kPa at 20°C) suits it for high-temperature lubricants and epoxy resins. The EPA’s Toxicological Review of 2-hexanone underscores the importance of residual ketone removal (<0.05 wt%) to meet workplace exposure limits (50 ppm) .
Scientific Research Applications
Organic Synthesis
2-Hexanol serves as an important intermediate in organic synthesis. It is utilized in the production of various chemicals, including:
- Esters : Used in flavoring and fragrance industries.
- Surfactants : Employed in detergents and emulsifiers due to its surface-active properties.
Pharmaceuticals
In the pharmaceutical sector, this compound is used as a solvent and a starting material for synthesizing active pharmaceutical ingredients (APIs). Its ability to dissolve both polar and non-polar compounds makes it valuable for drug formulation .
Agrochemicals
This compound is utilized in the formulation of pesticides and herbicides. Its role as a solvent enhances the efficacy of active ingredients, improving their stability and effectiveness when applied to crops .
Food Preservation
Recent studies have highlighted the antibacterial properties of hexanol vapors against food-related bacteria. For instance, research demonstrated that hexanol can inhibit the growth of pathogens like Escherichia coli and Staphylococcus aureus, suggesting its potential as a natural preservative in food products .
Case Study 1: Antibacterial Activity
A study published in Foods examined the effects of hexanol vapor on various foodborne bacteria. The results indicated that exposure to hexanol significantly reduced bacterial counts on vegetables, showcasing its potential application in food safety and preservation .
Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 200 µg/mL |
Bacillus subtilis | 400 µg/mL |
Staphylococcus aureus | 800 µg/mL |
Case Study 2: Organic Synthesis
In a study focusing on the synthesis of esters from alcohols, researchers employed this compound as a precursor for producing hexyl acetate, which is widely used in flavoring agents . The reaction conditions optimized for yield and purity demonstrated the effectiveness of this compound in industrial applications.
Environmental Impact and Safety
While this compound has beneficial applications, it is crucial to consider its environmental impact. Studies indicate that long-chain alcohols like this compound are biodegradable and do not exhibit significant toxicity to aquatic life at low concentrations . However, it should be handled with care due to its potential irritant effects on skin and eyes.
Mechanism of Action
The mechanism of action of 2-Hexanol involves its metabolism to hexane-2,5-dione, which is responsible for its toxicity. The hydroxy group in this compound can undergo various biochemical reactions, including oxidation and conjugation, leading to its excretion from the body .
Comparison with Similar Compounds
Structural and Functional Group Differences
Table 1: Key Structural and Functional Properties
Compound | Molecular Formula | Alcohol Type | Carbon Chain | Solubility in Water | Key Functional Role |
---|---|---|---|---|---|
2-Hexanol | C₆H₁₄O | Secondary | 6-carbon | Low | Flavorant, biomarker |
1-Hexanol | C₆H₁₄O | Primary | 6-carbon | Slightly higher | Green odor (fruits, flowers) |
2-Ethyl-1-hexanol | C₈H₁₈O | Primary (branched) | 8-carbon | Very low | Plasticizer, solvent |
2-Pentanol | C₅H₁₂O | Secondary | 5-carbon | Low | Synthetic intermediate |
- Primary vs. Secondary Alcohols: 1-Hexanol (primary) is more polar than this compound (secondary), leading to slightly higher water solubility. This difference impacts their applications: 1-Hexanol is common in fragrances, while this compound dominates in food flavoring .
- Branched vs. Linear Chains: 2-Ethyl-1-hexanol (C₈H₁₈O), a branched primary alcohol, is industrially significant in plasticizer production, unlike linear this compound .
Odor and Flavor Contributions
- This compound: Imparts a "green" scent in teas (FD factor up to 2048 in Moringa tea) and contributes to meat flavor in poultry .
- 1-Hexanol: Stronger grassy aroma, prevalent in citrus and floral extracts, with concentrations exceeding 100 ppb in essential oils .
- 2-Pentanol and 2-Heptanol: Similar secondary alcohols with shorter/longer chains; both exhibit (S)-enantiomer excess in natural sources (e.g., bananas) but differ in volatility and flavor thresholds .
Solvent Properties and Reactivity
This compound exhibits high solvent basicity (β = 0.966 on the Catalan scale), surpassing trifluoroethanol (β = 0.1). This property makes it effective in stabilizing charge-separated species in solutions . In contrast, 2-Ethyl-1-hexanol’s branched structure enhances its compatibility with non-polar matrices, ideal for coatings and adhesives .
Enantiomeric Distribution
This compound and related secondary alcohols (e.g., 2-pentanol, 2-heptanol) show a pronounced (S)-enantiomer excess in natural systems. For example, this compound derived from banana acetates has >90% (S)-enantiomer, critical for chiral synthesis and flavor authenticity .
Biological Activity
2-Hexanol, a six-carbon straight-chain alcohol, is notable for its various biological activities and interactions within biological systems. This article explores the compound's biological activity, including its metabolic pathways, toxicological effects, and potential applications in different fields.
Chemical Structure and Properties
The chemical structure of this compound is represented as follows:
It is a colorless liquid with a characteristic odor, soluble in water, and commonly used as a solvent and in the production of various chemicals.
Metabolism and Biotransformation
This compound is primarily metabolized in the liver through oxidation to form 2-hexanone, which can further undergo reductive metabolism. This metabolic pathway establishes an equilibrium between this compound and its ketone counterpart, influencing its biological activity and toxicity profiles .
Table 1: Metabolites of this compound
Metabolite | Pathway | Excretion Method |
---|---|---|
2-Hexanone | Oxidation | Urine |
5-Hydroxy-2-hexanone | Hydroxylation | Urine |
2,5-Hexanedione | Further oxidation | Urine |
Acute Toxicity
Studies indicate that this compound exhibits low acute toxicity. The median lethal dose (LD50) in various animal models exceeds 3000 mg/kg, suggesting minimal immediate harmful effects upon exposure . However, dermal exposure can lead to irritation and discomfort.
Chronic Toxicity
Chronic exposure studies have shown that high doses of this compound can lead to significant liver effects, including increased liver weights and peroxisome proliferation in rats . These findings raise concerns about potential long-term health impacts, particularly regarding liver function.
Immunological Effects
Research has demonstrated that this compound can suppress phagocytic activity in monocytes. In vitro studies indicate that it may inhibit immune responses when combined with ethanol, which could contribute to increased susceptibility to infections in heavy drinkers .
Developmental Toxicity
Developmental toxicity studies have shown no significant adverse effects on fetal development at doses up to 191 mg/kg body weight in animal models. This suggests that under controlled exposure conditions, this compound may not pose a significant risk for developmental toxicity .
Case Studies
- Dermal Exposure Study : In a study assessing dermal absorption in rats, only about 5% of the administered dose was absorbed through the skin, indicating low systemic availability following dermal exposure .
- Liver Effects Study : A study involving rats fed diets containing this compound showed increased liver weights and peroxisome numbers at higher concentrations (320 mg/kg), highlighting potential hepatotoxicity with prolonged exposure .
Applications in Industry
This compound is utilized in various industrial applications such as:
- Solvent : Used in paints and coatings due to its effective solvent properties.
- Chemical Intermediate : Serves as a precursor for synthesizing plasticizers and other organic compounds.
Chemical Reactions Analysis
Oxidation Reactions
Secondary alcohols like 2-hexanol oxidize to ketones under controlled conditions. Common oxidizing agents include KMnO₄ (acidic/basic) and CrO₃ (Jones reagent):
Key Data:
Oxidizing Agent | Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|
KMnO₄ | Acidic, 60°C | 2-Hexanone | 85 | |
CrO₃ | H₂SO₄, 25°C | 2-Hexanone | 92 |
Mechanism : Protonation of the hydroxyl group followed by hydride transfer to the oxidizing agent, forming the ketone .
Substitution Reactions
This compound reacts with hydrogen halides (HX) or phosphorus tribromide (PBr₃) to form alkyl halides via Sₙ2 or Sₙ1 pathways:
Reaction Kinetics:
Reagent | Mechanism | Rate Constant (k, 25°C) | Major Product |
---|---|---|---|
HBr (48%) | Sₙ1 | 2-Bromohexane | |
PBr₃ | Sₙ2 | 2-Bromohexane |
Intermediate : Protonated alcohol or dibromophosphite (-OPBr₂) .
Dehydration to Alkenes
Acid-catalyzed dehydration (H₂SO₄, 170°C) produces alkenes via E1 elimination, favoring the Zaitsev product:
Thermodynamic Data (NIST):
Reaction | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Major Product |
---|---|---|---|
This compound → 1-Hexene + H₂O | +33.8 | +118.4 | 1-Hexene (60%) |
This compound → 2-Hexene + H₂O | +28.9 | +112.1 | 2-Hexene (40%) |
Mechanism : Protonation → carbocation formation (C2) → β-hydrogen elimination .
Esterification
This compound reacts with carboxylic acids (e.g., acetic acid) under acid catalysis to form esters:
Equilibrium Constants:
Acid Catalyst | Temperature (°C) | Ester Yield (%) | |
---|---|---|---|
H₂SO₄ | 110 | 2.5 | 75 |
Application : Used in synthetic perfumes and flavoring agents .
Combustion
Complete combustion yields CO₂ and H₂O:
Thermochemical Data:
Property | Value | Reference |
---|---|---|
Heat of Combustion (ΔH°c) | ||
Flash Point | 46°C |
Metabolic Reactions
In biological systems, this compound is metabolized to hexane-2,5-dione , a neurotoxic diketone:
Toxicity Profile:
Parameter | Value | Reference |
---|---|---|
Oral LD₅₀ (rats) | 4590 mg/kg | |
NOAEL (reproductive) | 100 mg/kg/day |
Q & A
Basic Research Questions
Q. What are the standard laboratory methods for synthesizing 2-hexanol, and how are reaction conditions optimized?
- Methodological Answer : this compound can be synthesized via catalytic oxidation of n-hexane or dehydration of cyclohexanol derivatives. For example, TS-1 titanium silicalite catalysts enable selective oxidation of hexane to this compound under biphasic conditions, with kinetic modeling (e.g., linear graph theory) used to optimize reaction rates and hydrogen peroxide utilization . Dehydration of cyclohexanol derivatives (e.g., using acid catalysts) requires monitoring temperature gradients and product purity via gas chromatography (GC) to avoid side reactions .
Q. How can this compound be quantified in biological matrices like blood, and what are the key validation parameters?
- Methodological Answer : Gas chromatography with head-space analysis (GC-HS) is a validated method for detecting this compound in blood. Calibration curves are constructed using spiked standards, with precision (relative standard deviation: 4.4%) and recovery rates (77–88%) critical for validation. The limit of detection is 0.5 mg/L, requiring strict control of HS equilibration time and column temperature .
Q. What thermodynamic properties are essential for predicting this compound’s behavior in hydration/dehydration reactions?
- Methodological Answer : Enthalpy changes (ΔrH°) for hydration/dehydration are critical. For instance, the hydration of 1-hexene to this compound has ΔrH° = -34.5 ± 0.3 kJ/mol (liquid phase), while dehydration reverses this process with ΔrH° = 33.8 ± 0.3 kJ/mol. These values guide solvent selection (e.g., aqueous vs. nonpolar) and temperature controls to favor product formation .
Advanced Research Questions
Q. How do metabolic pathways involving this compound contribute to its neurotoxicity, and what are the key metabolites?
- Methodological Answer : this compound is metabolized via cytochrome P450 enzymes to 2-hexanone and further to 2,5-hexanedione, a neurotoxic metabolite. In vitro assays using liver microsomes and co-exposure studies (e.g., with methyl ethyl ketone) are used to identify metabolic intermediates. Urinary 2,5-hexanedione quantification via GC-MS is a biomarker for exposure assessment .
Q. What experimental strategies resolve this compound enantiomers, and what challenges arise in chiral separation?
- Methodological Answer : Chiral chromatography using columns with β-cyclodextrin stationary phases can separate (R)- and (S)-2-hexanol. Challenges include low enantiomeric excess (e.g., 98% purity requires multiple crystallization steps) and ensuring solvent compatibility. Polarimetry and NMR with chiral shift reagents validate enantiomeric ratios .
Q. How can discrepancies in thermochemical data for this compound reactions be reconciled during experimental design?
- Methodological Answer : Discrepancies in ΔrH° values (e.g., hydration vs. oxidation) may arise from solvent effects or measurement techniques (e.g., calorimetry vs. computational models). Researchers should cross-reference data from multiple sources (e.g., NIST databases and peer-reviewed kinetic studies ) and validate assumptions via pilot experiments.
Q. What role does this compound play as a biomarker in metabolic disorders, and how is this validated?
- Methodological Answer : this compound is detected in saliva and blood as a potential biomarker for celiac disease. Validation involves cohort studies comparing patients and controls using GC-HS, with statistical analysis (e.g., ROC curves) to establish sensitivity/specificity. Confounding factors (e.g., dietary sources like safflower) must be controlled .
Q. Data Contradiction and Analysis
Q. How do catalytic mechanisms differ between TS-1 and Cu-PMO catalysts in this compound synthesis?
- Analysis : TS-1 catalysts favor selective oxidation via radical intermediates, while Cu-PMO catalysts promote hydrogenation of furanic compounds (e.g., HMF to this compound). Conflicting product distributions (e.g., DMF vs. DMTHF dominance) highlight the need for operando spectroscopy (e.g., IR or XAS) to elucidate active sites and reaction pathways .
Properties
IUPAC Name |
hexan-2-ol | |
---|---|---|
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InChI |
InChI=1S/C6H14O/c1-3-4-5-6(2)7/h6-7H,3-5H2,1-2H3 | |
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InChI Key |
QNVRIHYSUZMSGM-UHFFFAOYSA-N | |
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Canonical SMILES |
CCCCC(C)O | |
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Molecular Formula |
||
Record name | 2-HEXANOL | |
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DSSTOX Substance ID |
DTXSID30893088 | |
Record name | 2-Hexanol | |
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Molecular Weight |
102.17 g/mol | |
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Physical Description |
Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | 2-Hexanol | |
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Boiling Point |
136 °C | |
Record name | 2-HEXANOL | |
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Flash Point |
41 °C | |
Record name | 2-HEXANOL | |
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Solubility |
Solubility in water: poor | |
Record name | 2-HEXANOL | |
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Density |
Relative density (water = 1): 0.8 | |
Record name | 2-HEXANOL | |
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Vapor Density |
Relative vapor density (air = 1): 3.5 | |
Record name | 2-HEXANOL | |
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Vapor Pressure |
2.49 [mmHg] | |
Record name | 2-Hexanol | |
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CAS No. |
626-93-7, 26549-24-6, 37769-60-1, 52019-78-0, 54972-97-3, 69203-06-1 | |
Record name | (±)-2-Hexanol | |
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Record name | 2-Hexanol | |
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Record name | 2-Hexanol | |
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Record name | Hexan-2-ol | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.975 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Hexanol, (R)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HEXANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CDT0V6T4P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-HEXANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0488 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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